molecular formula C9H20S2 B14454687 2,2-Bis(methylsulfanyl)heptane CAS No. 75920-72-8

2,2-Bis(methylsulfanyl)heptane

Cat. No.: B14454687
CAS No.: 75920-72-8
M. Wt: 192.4 g/mol
InChI Key: ZSATZDDCZBHRCD-UHFFFAOYSA-N
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Description

2,2-Bis(methylsulfanyl)heptane is an organic compound with the molecular formula C9H20S2 It is characterized by the presence of two methylsulfanyl groups attached to the second carbon of a heptane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(methylsulfanyl)heptane typically involves the reaction of heptane derivatives with methylsulfanyl reagents. One common method is the alkylation of 2,2-dimethylthiirane with heptane in the presence of a strong base, such as sodium hydride, under anhydrous conditions. The reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to minimize by-products and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(methylsulfanyl)heptane undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed under anhydrous conditions.

    Substitution: Nucleophiles such as halides or amines; reactions may require a catalyst and elevated temperatures.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alkanes with reduced sulfur content.

    Substitution: Compounds with new functional groups replacing the methylsulfanyl groups.

Scientific Research Applications

2,2-Bis(methylsulfanyl)heptane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Bis(methylsulfanyl)heptane involves its interaction with molecular targets through its methylsulfanyl groups. These groups can participate in various chemical reactions, such as oxidation and substitution, which can alter the compound’s properties and reactivity. The pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Bis(methylsulfanyl)butane
  • 2,2-Bis(methylsulfanyl)pentane
  • 2,2-Bis(methylsulfanyl)hexane

Uniqueness

2,2-Bis(methylsulfanyl)heptane is unique due to its specific chain length and the positioning of the methylsulfanyl groups. This structural arrangement imparts distinct chemical properties and reactivity compared to its shorter or longer chain analogs. The compound’s unique characteristics make it valuable for specific applications in research and industry.

Properties

CAS No.

75920-72-8

Molecular Formula

C9H20S2

Molecular Weight

192.4 g/mol

IUPAC Name

2,2-bis(methylsulfanyl)heptane

InChI

InChI=1S/C9H20S2/c1-5-6-7-8-9(2,10-3)11-4/h5-8H2,1-4H3

InChI Key

ZSATZDDCZBHRCD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)(SC)SC

Origin of Product

United States

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